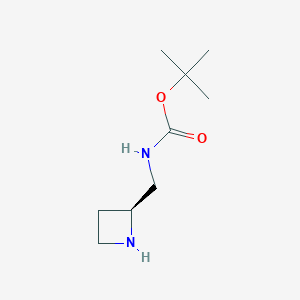
3-(1-ethyl-5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(1-ethyl-5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and have been studied extensively for their potential therapeutic applications. The compound is likely to possess interesting chemical and pharmacological properties due to the presence of both benzimidazole and pyridinone moieties .
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, a series of 1-benzylbenzimidazole derivatives were synthesized for evaluation as thromboxane A2 receptor antagonists, where the affinity of each compound was determined by radioligand binding studies . Another study reported the one-step synthesis of pyrido[1,2-a]benzimidazole derivatives through a novel multicomponent reaction involving pyridine, chloroacetonitrile, malononitrile, and aromatic aldehyde . Additionally, a catalyst-free synthesis of 3-hydroxyimidazo[1,2-a]pyridine zwitterion derivatives was described using ethyl glyoxalate, 2-aminopyridines, and cyclic 1,3-dicarbonyl compounds . These methods highlight the versatility in synthesizing benzimidazole-related compounds, which could be applicable to the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a fused benzene and imidazole ring. The structural analysis of these compounds is often performed using NMR spectroscopy, MS, IR spectra, and elemental analysis, as well as X-ray crystallography . For example, the structures of three 2-(pyridin-2-yl)-1H-benzimidazole derivatives were elucidated, and their chain hydrogen-bonding patterns were analyzed . Such detailed structural analysis is crucial for understanding the chemical behavior and potential interactions of the compound.
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, leading to a wide range of potential products. For instance, ethyl 2-(benzimidazol-2-yl)-3-(dimethylamino)acrylate was used to synthesize pyrimido[1,6-a]benzimidazole derivatives under solvent-free conditions . Another study described the synthesis of 2, 3-(ring fused)-5-(5-tetrazolyl)-4H-pyrimidin-4-one derivatives from a benzimidazole derivative using amino-heterocycles . These reactions demonstrate the reactivity of benzimidazole derivatives and their potential for generating diverse chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. These properties are important for determining the compound's suitability for drug development, including its pharmacokinetics and drug-likeness. For example, a study on 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing a benzimidazole template included an in silico ADME study, which assessed the compound's physicochemical properties, pharmacokinetics, and predicted oral bioavailability . Similarly, the antimicrobial activity and ADME analysis of 2-(pyridin-2-yl)-1H-benzimidazole derivatives were performed to evaluate their potential as drug candidates .
properties
IUPAC Name |
3-(1-ethyl-5,6-dimethylbenzimidazol-2-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-4-19-14-9-11(3)10(2)8-13(14)18-15(19)12-6-5-7-17-16(12)20/h5-9H,4H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHYSOOSYDNXPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C(=C2)C)C)N=C1C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3018363.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B3018369.png)
![3-[2-Oxo-2-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethoxy]benzaldehyde](/img/structure/B3018372.png)

![N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B3018374.png)
![ethyl 6-(2-methoxy-2-oxoethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B3018375.png)

![3-(4-Ethoxyphenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B3018377.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B3018378.png)
![4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3018379.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B3018380.png)